PBT pentamer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

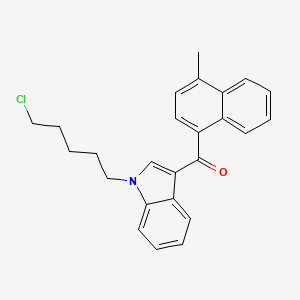

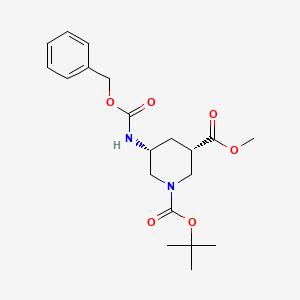

Polybutylene terephthalate pentamer is a cyclic oligomer of polybutylene terephthalate, a semi-crystalline thermoplastic polymer belonging to the polyester family. Polybutylene terephthalate pentamer is known for its high mechanical strength, chemical resistance, and thermal stability, making it a valuable material in various industrial applications.

Mechanism of Action

Target of Action

It’s known that pbt pentamers are cyclic oligomers of polybutylene terephthalate (pbt), a type of polyester . These oligomers are typically found in the final PBT product and are allowed as additives in food contact plastics according to Regulation (EU) No. 10/2011 .

Biochemical Pathways

It’s known that pbt and its oligomers are used in the production of food contact materials . The impact of these compounds on biochemical pathways, particularly in the context of human health, is an area that requires further investigation.

Action Environment

It’s known that pbt and its oligomers are used in the production of food contact materials , suggesting that their action and stability may be influenced by factors such as temperature, pH, and the presence of other substances.

Preparation Methods

Polybutylene terephthalate pentamer is typically synthesized through step-growth polymerization methods. The primary raw materials used in its production are 1,4-butanediol and either dimethyl terephthalate or terephthalic acid. The synthesis involves the following steps:

Esterification: If dimethyl terephthalate is used, it reacts with 1,4-butanediol to form bis(4-hydroxybutyl) terephthalate and methanol. If terephthalic acid is used, it reacts directly with 1,4-butanediol to form bis(4-hydroxybutyl) terephthalate and water.

Chemical Reactions Analysis

Polybutylene terephthalate pentamer undergoes various chemical reactions, including:

Oxidation: Polybutylene terephthalate pentamer can be oxidized in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions of polybutylene terephthalate pentamer are less common but can occur under specific conditions using reducing agents.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Polybutylene terephthalate pentamer has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the properties and behavior of cyclic oligomers and polyesters. Researchers investigate its thermal, mechanical, and chemical properties to develop new materials with enhanced performance.

Biology: Polybutylene terephthalate pentamer is used in the development of biocompatible materials for medical devices and implants. Its chemical resistance and stability make it suitable for use in biological environments.

Medicine: In the medical field, polybutylene terephthalate pentamer is used in the production of drug delivery systems and biodegradable polymers. Its controlled degradation properties are valuable for developing sustained-release formulations.

Industry: Polybutylene terephthalate pentamer is used in the manufacturing of high-performance plastics for automotive, electrical, and electronic applications. .

Comparison with Similar Compounds

Polybutylene terephthalate pentamer can be compared with other similar compounds, such as:

Polyethylene terephthalate: Both are polyesters, but polyethylene terephthalate has a different chemical structure and properties. Polyethylene terephthalate is more commonly used in packaging materials, while polybutylene terephthalate is preferred for high-performance applications.

Polycarbonate: Polycarbonate is another high-performance polymer with excellent mechanical properties and thermal stability. it has different chemical resistance and processing characteristics compared to polybutylene terephthalate.

Polyamide: Polyamides, such as nylon, have similar mechanical properties but differ in their chemical structure and resistance to specific chemicals. .

Polybutylene terephthalate pentamer’s unique combination of properties, including high mechanical strength, chemical resistance, and thermal stability, distinguishes it from other similar compounds and makes it suitable for a wide range of applications.

Properties

IUPAC Name |

3,8,15,20,27,32,39,44,51,56-decaoxahexacyclo[56.2.2.210,13.222,25.234,37.246,49]heptaconta-1(61),10,12,22,24,34(66),35,37(65),46(64),47,49(63),58(62),59,67,69-pentadecaene-2,9,14,21,26,33,38,45,50,57-decone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H60O20/c61-51-41-11-13-43(14-12-41)53(63)73-33-3-4-35-75-55(65)45-19-21-47(22-20-45)57(67)77-37-7-8-39-79-59(69)49-27-29-50(30-28-49)60(70)80-40-10-9-38-78-58(68)48-25-23-46(24-26-48)56(66)76-36-6-5-34-74-54(64)44-17-15-42(16-18-44)52(62)72-32-2-1-31-71-51/h11-30H,1-10,31-40H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTNDRBDLBIUPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OCCCCOC(=O)C5=CC=C(C=C5)C(=O)OCCCCOC(=O)C6=CC=C(C=C6)C(=O)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H60O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)

![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)

![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)

![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)